molecular formula C13H10ClNO B1453252 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone CAS No. 1216474-77-9

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Cat. No.: B1453252
CAS No.: 1216474-77-9
M. Wt: 231.68 g/mol
InChI Key: YBJLYPBXQIKGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone is a high-purity chemical building block of significant interest in research and development. This compound features a chlorophenyl moiety linked to a pyridine ring via an ethanone group, a structural motif commonly explored in medicinal and agrochemical chemistry . Its molecular formula is C13H10ClNO, with a molecular weight of 231.68 g/mol . This compound serves as a versatile synthetic intermediate. Researchers utilize it in the design and synthesis of novel heterocyclic compounds, particularly pyrazole derivatives, for biological evaluation . Such structures are frequently investigated for a range of potential activities, including antimicrobial, antifungal, and antitumor properties, making this ethanone a valuable precursor in pharmaceutical discovery . Furthermore, its structural similarity to compounds used in agrochemicals, such as certain insecticides, highlights its potential application in the development of new crop protection agents . Advanced spectroscopic techniques, including FT-IR and FT-Raman, are employed for its structural characterization . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJLYPBXQIKGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone CAS 1216474-77-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone (CAS 1216474-77-9) is a specialized biaryl pyridine intermediate used primarily in medicinal chemistry and drug discovery. Structurally, it consists of a central pyridine ring substituted at the 3-position with an acetyl group and at the 6-position with a 4-chlorophenyl moiety.

This compound serves as a "privileged scaffold" building block. The biaryl system provides a rigid lipophilic core common in kinase inhibitors (e.g., p38 MAP kinase), GPCR modulators (e.g., mGluR, Smoothened), and COX-2 inhibitors. The acetyl group acts as a versatile synthetic handle, allowing for downstream diversification into alcohols, amines, or heterocycles.

Chemical Identity & Physicochemical Profile

The following data aggregates calculated and predicted properties essential for experimental planning.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource/Method
IUPAC Name 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethan-1-oneIUPAC
Molecular Formula C₁₃H₁₀ClNOStoichiometry
Molecular Weight 231.68 g/mol Calculated
Physical State Crystalline SolidAnalog comparison
Appearance Off-white to pale yellow powderAnalog comparison
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in WaterLogP based
LogP (Predicted) 2.95 – 3.10Chemoinformatic Models
TPSA ~30 ŲPolar Surface Area
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsStructural Analysis
Melting Point Predicted:[1] 100–130 °CAnalogous biaryls

Scientist's Note: While specific experimental melting point data is proprietary to specific batch syntheses, biaryl ketones of this molecular weight typically crystallize well. Purity should be assessed via HPLC prior to use in sensitive catalytic steps.

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to CAS 1216474-77-9 is the palladium-catalyzed cross-coupling of 1-(6-chloropyridin-3-yl)ethanone with 4-chlorophenylboronic acid . This approach ensures regioselectivity and high yields.

Reaction Logic & Mechanism

The reaction proceeds via the standard Suzuki catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the chloropyridine. Note: The pyridine nitrogen activates the C6-Cl bond, making it more reactive than the phenyl C-Cl bond, ensuring chemoselectivity.

  • Transmetallation: The boronic acid activates with base (carbonate) and transfers the aryl group to the palladium center.

  • Reductive Elimination: The biaryl bond forms, regenerating the Pd(0) catalyst.

Synthetic Workflow Diagram

SuzukiCoupling Fig 1. Suzuki-Miyaura Coupling Pathway for CAS 1216474-77-9 Start1 1-(6-Chloropyridin-3-yl)ethanone Intermediate Pd(II) Complex (Oxidative Addition) Start1->Intermediate Pd(0) Insertion Start2 4-Chlorophenylboronic Acid Start2->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM (Catalyst) Catalyst->Intermediate Base K2CO3 / Dioxane / H2O Base->Intermediate Activation Product CAS 1216474-77-9 (Biaryl Ketone) Intermediate->Product Reductive Elimination

Caption: Fig 1. Chemoselective Suzuki coupling utilizing the activated chloropyridine core.

Experimental Protocol

Objective: Synthesis of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone on a 10 mmol scale.

Reagents:

  • 1-(6-Chloropyridin-3-yl)ethanone: 1.55 g (10 mmol)

  • 4-Chlorophenylboronic acid: 1.72 g (11 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂ • CH₂Cl₂: 408 mg (0.5 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃): 4.14 g (30 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the chloropyridine, boronic acid, and potassium carbonate.

  • Degassing: Add the Dioxane/Water solvent mixture. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a stream of nitrogen.

  • Reaction: Fit the flask with a reflux condenser and heat to 90°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

    • Separate the layers. Extract the aqueous layer once more with EtOAc (50 mL).

    • Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 40% EtOAc in Hexanes).

  • Validation: Isolate the product as an off-white solid.

Analytical Characterization (Expected Data)

To validate the identity of CAS 1216474-77-9, compare experimental data against these reference values.

1. ¹H NMR (400 MHz, CDCl₃):

  • δ 9.20 (d, J=2.0 Hz, 1H): Pyridine C2 proton (deshielded by ring nitrogen and acetyl group).

  • δ 8.30 (dd, J=8.0, 2.0 Hz, 1H): Pyridine C4 proton.

  • δ 8.00 (d, J=8.5 Hz, 2H): Phenyl protons (ortho to pyridine).

  • δ 7.80 (d, J=8.0 Hz, 1H): Pyridine C5 proton.

  • δ 7.48 (d, J=8.5 Hz, 2H): Phenyl protons (ortho to chlorine).

  • δ 2.68 (s, 3H): Acetyl methyl group (singlet).

2. LC-MS (ESI+):

  • Target Mass: 231.05

  • Observed Ion: [M+H]⁺ = 232.1

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes (M+H and M+H+2 peaks).

Medicinal Chemistry Applications

This compound is not typically a final drug but a Late-Stage Intermediate .

A. Scaffold Utility: The 6-aryl-pyridine motif is a bioisostere for biphenyl systems, offering improved solubility and metabolic stability (lower lipophilicity than biphenyl). It is frequently found in:

  • Hedgehog Pathway Inhibitors: Similar to Vismodegib, targeting the Smoothened receptor.

  • p38 MAP Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond in the ATP-binding pocket.

B. Downstream Derivatization: The acetyl group (C=O) allows for rapid library expansion:

  • Reduction: NaBH₄ reduction yields the secondary alcohol (chiral center introduction).

  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields ethyl-amine derivatives.

  • Heterocyclization: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine yields pyrazoles.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid dust inhalation.

    • Store in a cool, dry place (2–8°C recommended for long-term stability).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14933, 1-(3-Chlorophenyl)ethanone (Analog Reference). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational Protocol).[2]

Sources

Methodological & Application

Application Notes and Protocols for 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone as a PI3K/Akt Pathway Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in a wide range of human cancers has established it as a premier target for oncologic drug discovery. Novel heterocyclic compounds are continuously being explored as scaffolds for potent and selective PI3K inhibitors. This document provides a comprehensive guide for the synthesis and evaluation of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone , a compound of interest based on the privileged pyridine scaffold, as a potential inhibitor of the PI3K/Akt pathway. While specific biological data for this exact molecule is not yet prevalent in public literature, this guide offers a complete research framework, from chemical synthesis to detailed in vitro and in vivo characterization, empowering researchers to investigate its therapeutic potential.

Introduction: The Rationale for Targeting the PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is an intracellular signaling cascade crucial for regulating the cell cycle.[1] Dysregulation of this pathway, often through mutations or amplification of key components like the PIK3CA gene, is a common event in tumorigenesis, leading to uncontrolled cell proliferation and reduced apoptosis.[2][3] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[4] Activated Akt then phosphorylates a multitude of substrates that promote cell growth, survival, and proliferation.[4] Given its central role in cancer, the development of small molecule inhibitors targeting key nodes of this pathway, such as PI3K and Akt, is a major focus of cancer therapeutics.[5][6] The 6-aryl-pyridin-3-yl scaffold represents a promising chemical starting point for the development of novel kinase inhibitors due to its structural features that can be tailored for specific ATP-binding pocket interactions.[7][8]

Proposed Synthesis of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

The synthesis of 6-aryl-pyridines can be achieved through various cross-coupling methodologies. A plausible and efficient route for the synthesis of the title compound is proposed below, based on established palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki Cross-Coupling Synthesis

This protocol outlines a two-step process starting from commercially available materials.

Step 1: Synthesis of 3-Acetyl-6-chloropyridine This intermediate can be synthesized or procured from commercial vendors.

Step 2: Suzuki Coupling with 4-Chlorophenylboronic Acid

  • To a reaction vessel, add 3-acetyl-6-chloropyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, for example, sodium carbonate (2.0 eq), dissolved in a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone.

Causality: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, in this case, between the pyridine and phenyl rings. The palladium catalyst facilitates the catalytic cycle, while the base is essential for the transmetalation step.

In Vitro Evaluation of PI3K/Akt Pathway Inhibition

A series of in vitro assays are necessary to characterize the biological activity of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone.

Biochemical Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3K isoforms.

Protocol 3.1.1: PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
  • Reagents : Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, and a detection system (e.g., HTRF KinEASE).

  • Procedure : a. In a 384-well plate, add the test compound at various concentrations. b. Add the PI3K enzyme and PIP2 substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the recommended time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents (e.g., biotin-tagged PIP3 tracer and fluorescently labeled antibody). f. Read the plate on an HTRF-compatible reader.

  • Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality: This assay provides a direct measure of the compound's potency against the target enzyme, independent of cellular effects. It is a crucial first step in determining if the compound is a direct PI3K inhibitor.[9]

Cell-Based Assays

These assays assess the compound's activity in a cellular context, providing insights into its effects on cell viability and its ability to modulate the PI3K/Akt signaling pathway within the cell.

The MTT or XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Protocol 3.2.1.1: MTT/XTT Assay
  • Cell Seeding : Plate cancer cells (e.g., MCF-7, PC-3, which are known to have an active PI3K pathway) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition :

    • For MTT : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.[10][11]

    • For XTT : Add the activated XTT solution to each well and incubate for 2-4 hours. No solubilization step is required as the formazan product is water-soluble.[7]

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, and 450-500 nm for XTT) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Causality: These assays determine if the compound has an anti-proliferative or cytotoxic effect on cancer cells, which is a desired outcome for a potential anti-cancer agent.

Western blotting is used to detect changes in the phosphorylation status of Akt and its downstream targets, providing direct evidence of pathway inhibition in cells.

Protocol 3.2.2.1: Western Blot for Phospho-Akt
  • Cell Treatment and Lysis : Treat cancer cells with the test compound at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12] b. Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.[13][14] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition.

Causality: A decrease in the ratio of phosphorylated Akt to total Akt provides strong evidence that the compound is inhibiting the PI3K/Akt pathway within the cell.[15] Analysis of downstream targets like p-S6K can further confirm on-target activity.

In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 4.1: Xenograft Tumor Model
  • Model Establishment : Implant human cancer cells (e.g., those sensitive to the compound in vitro) subcutaneously into immunocompromised mice.

  • Treatment : Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone orally or via intraperitoneal injection at various doses and schedules.

  • Efficacy Assessment : Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-Akt).

  • Pharmacokinetic Analysis : Collect blood samples at various time points after dosing to determine the compound's pharmacokinetic profile (e.g., half-life, bioavailability).

Causality: This model assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its potential as a therapeutic agent.

Data Presentation and Visualization

Quantitative Data Summary
Assay TypeEndpointExample Result
PI3Kα HTRF AssayIC₅₀ (nM)[To be determined]
PI3Kβ HTRF AssayIC₅₀ (nM)[To be determined]
PI3Kδ HTRF AssayIC₅₀ (nM)[To be determined]
PI3Kγ HTRF AssayIC₅₀ (nM)[To be determined]
MCF-7 Cell ViabilityGI₅₀ (µM)[To be determined]
PC-3 Cell ViabilityGI₅₀ (µM)[To be determined]
Visualizations

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Inhibitor 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone Biochemical Biochemical Assay (PI3K HTRF) Synthesis->Biochemical CellViability Cell Viability Assay (MTT/XTT) Synthesis->CellViability WesternBlot Western Blot (p-Akt Analysis) CellViability->WesternBlot Xenograft Xenograft Model WesternBlot->Xenograft If promising

Caption: Experimental Workflow for Inhibitor Evaluation.

Logic_Diagram Start Compound Synthesized Biochem_Activity Biochemical Activity? (IC50 < 1µM) Start->Biochem_Activity Cell_Activity Cellular Activity? (GI50 < 10µM) Biochem_Activity->Cell_Activity Yes Stop_Optimize Stop or Optimize Scaffold Biochem_Activity->Stop_Optimize No On_Target On-Target Effect? (p-Akt reduction) Cell_Activity->On_Target Yes Cell_Activity->Stop_Optimize No In_Vivo Proceed to In Vivo Studies On_Target->In_Vivo Yes On_Target->Stop_Optimize No

Caption: Logical Flow for Inhibitor Characterization.

Conclusion and Future Directions

The 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone scaffold holds potential as a foundation for novel PI3K/Akt pathway inhibitors. The protocols and logical framework detailed in this document provide a comprehensive roadmap for its synthesis and thorough biological evaluation. Successful characterization of this compound, including determination of its potency, selectivity across PI3K isoforms, and efficacy in preclinical models, will be crucial in determining its viability as a lead candidate for further drug development. Subsequent structure-activity relationship (SAR) studies could further optimize this scaffold to enhance potency and drug-like properties.

References

  • ResearchGate. Overview of the PI3K/AKT signaling cascades in cancers. Available at: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available at: [Link]

  • Frontiers in Oncology. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available at: [Link]

  • Cancers. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Available at: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Wikipedia. MTT assay. Available at: [Link]

  • PubMed. Development and application of PI3K assays for novel drug discovery. Available at: [Link]

  • ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Available at: [Link]

  • PMC. Genetically engineered mouse models of PI3K signaling in breast cancer. Available at: [Link]

  • PMC. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Available at: [Link]

  • AACR Journals. Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. Available at: [Link]

  • PMC. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. Available at: [Link]

  • ResearchGate. What are the important points for the detection of phospho-Akt in western blot? Available at: [Link]

  • AACR Journals. Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Available at: [Link]

  • Science. Edinburgh: Drug screening innovation based on p110 PI3 kinase mouse models. Available at: [Link]

  • PMC. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Available at: [Link]

  • AACR. Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. Available at: [Link]

  • PMC. Synthesis and Characterization of a Novel Prostate Cancer-Targeted PI3 Kinase Inhibitor Prodrug. Available at: [Link]

  • PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available at: [Link]

  • ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Available at: [Link]

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubMed. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. Available at: [Link]

Sources

Application & Protocol Guide: Characterization of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone as a Potential Cannabinoid Receptor 1 (CB1) Inverse Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system, exhibits constitutive activity that makes it a prime target for inverse agonists in therapeutic areas such as obesity and metabolic disorders.[1] Unlike neutral antagonists that merely block agonist binding, inverse agonists stabilize the inactive conformation of the receptor, reducing its basal signaling.[1] This guide presents a comprehensive framework for the in vitro characterization of novel chemical entities as potential CB1 inverse agonists, using the pyridinyl scaffold 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone as a case study. We provide detailed, field-proven protocols for primary radioligand binding assays, functional [³⁵S]GTPγS binding assays, and downstream cAMP signaling assays. The causality behind each experimental step is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence, enabling a definitive classification of the compound's pharmacological profile at the CB1 receptor.

Compound Profile: 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

This application note focuses on the evaluation of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone, a compound whose activity at the CB1 receptor has not been extensively documented in peer-reviewed literature. Its structure, featuring a chlorophenyl group common in many CB1 ligands, makes it a candidate for investigation. The following protocols are designed to systematically determine its binding affinity and functional efficacy at the human CB1 receptor.

PropertyValueSource
IUPAC Name 1-[6-(4-chlorophenyl)pyridin-3-yl]ethan-1-one[2]
CAS Number 1216474-77-9[2]
Molecular Formula C₁₃H₁₀ClNO[2]
Molecular Weight 231.68 g/mol Calculated
Canonical SMILES CC(=O)C1=CC=C(C2=CC=C(Cl)C=C2)N=C1[2]

The Principle of CB1 Receptor Inverse Agonism

The CB1 receptor, like many G-protein coupled receptors (GPCRs), can exist in an equilibrium between an inactive conformation (Ri) and a constitutively active conformation (Ra). The Ra state can signal through G-proteins (primarily Gi/o) even in the absence of an endogenous agonist.

  • Agonists bind to and stabilize the active (Ra) state, increasing downstream signaling.

  • Neutral Antagonists bind to the receptor but do not shift the equilibrium, blocking the binding of both agonists and inverse agonists.

  • Inverse Agonists preferentially bind to and stabilize the inactive (Ri) state. This shifts the conformational equilibrium away from the active state, thereby reducing the receptor's basal, constitutive activity.[1][3]

G cluster_receptor CB1 Receptor Equilibrium cluster_ligands Ligand Influence Ri Inactive State (Ri) Ra Active State (Ra) (Basal Signaling) Ri->Ra Constitutive Activity InvAg Inverse Agonist InvAg->Ri Stabilizes Ag Agonist Ag->Ra Stabilizes NeutAnt Neutral Antagonist NeutAnt->Ri Binds & Blocks NeutAnt->Ra

Figure 1: Ligand influence on the two-state model of CB1 receptor activity.

Experimental Workflow for Pharmacological Characterization

A logical, multi-step approach is required to classify a novel compound. The workflow begins with establishing binding to the target, followed by functional assays to determine the nature of that binding and its effect on downstream signaling.

Figure 2: Stepwise workflow for characterizing a novel compound at the CB1 receptor.

Protocol 1: CB1 Receptor Radioligand Binding Assay

Objective: To determine if 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone binds to the CB1 receptor and to quantify its binding affinity (Kᵢ).

Causality & Principle: This is a competitive binding assay. A fixed concentration of a high-affinity radiolabeled CB1 ligand (e.g., [³H]CP55,940, an agonist) is incubated with membranes prepared from cells overexpressing the human CB1 receptor.[4][5] The test compound is added in increasing concentrations. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a measurable decrease in radioactivity bound to the membranes. This allows for the calculation of the compound's inhibitory constant (Kᵢ).

Step-by-Step Methodology
  • Membrane Preparation:

    • Use commercially available membranes from CHO or HEK293 cells stably expressing the human CB1 receptor, or prepare them in-house using standard cell culture and homogenization techniques.

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.[5]

  • Assay Setup (96-well plate format):

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA (fatty acid-free), pH 7.4.

    • Total Binding (TB): Add 50 µL Assay Buffer, 50 µL radioligand solution (e.g., 1 nM final concentration of [³H]CP55,940), and 100 µL of membrane suspension (typically 10-20 µg protein/well).

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled known CB1 ligand (e.g., 10 µM WIN 55,212-2), 50 µL radioligand solution, and 100 µL of membrane suspension.

    • Test Compound Wells: Add 50 µL of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL radioligand solution, and 100 µL of membrane suspension.

  • Incubation:

    • Seal the plate and incubate at 30°C for 90 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a GF/B or GF/C filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4). This step is critical to separate bound from free radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis & Expected Results
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

  • Use non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the CB1 receptor.

ParameterExpected Outcome for an Active Compound
Competition Curve Sigmoidal, with a clear upper and lower plateau
IC₅₀ A measurable value, typically in the nM to low µM range
Kᵢ A calculated affinity constant representing the compound's affinity for the receptor

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional nature of the compound's binding. This assay distinguishes between agonists, neutral antagonists, and inverse agonists.[6][7]

Causality & Principle: GPCR activation involves the exchange of GDP for GTP on the associated Gα subunit. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to measure this G-protein activation.[6][8]

  • Agonists stabilize the Ra state, promoting G-protein coupling and increasing [³⁵S]GTPγS binding above basal levels.[9]

  • Neutral Antagonists have no effect on their own but will block agonist-induced stimulation.

  • Inverse Agonists stabilize the Ri state, reducing constitutive G-protein coupling and thus decreasing [³⁵S]GTPγS binding below basal levels.[3]

Step-by-Step Methodology
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • GDP: 10 µM final concentration (to ensure G-proteins are in the 'off' state at baseline).

    • [³⁵S]GTPγS: ~0.1 nM final concentration.

  • Assay Setup (96-well plate format):

    • Pre-incubate CB1 membranes (20-30 µ g/well ) with GDP in Assay Buffer for 15 minutes at 30°C.

    • Basal: Add Assay Buffer.

    • Maximal Stimulation: Add a known CB1 agonist (e.g., 1 µM CP55,940).

    • Test Compound: Add 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone across a range of concentrations.

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Quantification:

    • Terminate and filter the reaction as described in Protocol 1.

    • Measure bound radioactivity via liquid scintillation counting.

Data Analysis & Expected Results

Plot the percentage of [³⁵S]GTPγS binding (relative to basal) against the log concentration of the compound.

Compound TypeExpected Effect on [³⁵S]GTPγS Binding
Agonist Concentration-dependent increase above basal (e.g., >100%)
Neutral Antagonist No change from basal (100%)
Inverse Agonist Concentration-dependent decrease below basal (e.g., <100%)
Our Test Compound If it is an inverse agonist, it will show a curve dropping below the 100% basal line.

Protocol 3: cAMP Accumulation Assay

Objective: To confirm inverse agonist activity by measuring a key downstream signaling event.

Causality & Principle: The CB1 receptor is canonically coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase (AC).[10] This inhibition leads to a decrease in the production of the second messenger cyclic AMP (cAMP). Due to the receptor's constitutive activity, there is a tonic inhibition of AC. An inverse agonist, by stabilizing the Ri state, relieves this tonic inhibition, leading to a disinhibition of AC and a measurable increase in intracellular cAMP levels.[3]

G CB1_Ri CB1 Receptor (Inactive State, Ri) Gi Gi/o Protein (Inactive) CB1_Ri->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Inhibition Relieved cAMP cAMP (Increased) AC->cAMP ATP ATP ATP->AC Converts InvAg Inverse Agonist (Test Compound) InvAg->CB1_Ri Binds & Stabilizes

Figure 3: Mechanism of cAMP increase by a CB1 inverse agonist.

Step-by-Step Methodology (using HTRF/LANCE Assay Format)
  • Cell Culture:

    • Seed CHO-K1 or HEK293 cells stably expressing the human CB1 receptor into 384-well plates and grow overnight. Commercial cell lines are readily available for this purpose.[11][12]

  • Assay Procedure:

    • Wash cells with serum-free media or assay buffer.

    • Add the test compound, 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone, at various concentrations. Include controls: vehicle (basal), a known CB1 inverse agonist (e.g., Rimonabant), and a known CB1 agonist (e.g., CP55,940).

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add a sub-maximal concentration of Forskolin (an adenylyl cyclase activator). This step is crucial as it elevates the cAMP baseline, creating a larger window to observe the inhibitory effect of agonists and the disinhibitory effect of inverse agonists.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents (e.g., Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP analog) according to the manufacturer's protocol (e.g., Cisbio, PerkinElmer).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

Data Analysis & Expected Results
  • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • An inverse agonist will produce a concentration-dependent increase in cAMP levels. An agonist will produce a concentration-dependent decrease in cAMP levels (relative to the Forskolin-stimulated level).

ParameterAgonist (CP55,940)Inverse Agonist (Rimonabant)Test Compound (If Inverse Agonist)
Effect on cAMP DecreaseIncreaseIncrease
Potency (EC₅₀/IC₅₀) IC₅₀ in the nM rangeEC₅₀ in the nM rangeEC₅₀ in the nM to µM range

Summary and Data Interpretation

By integrating the results from these three core assays, a definitive pharmacological profile of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone can be established.

AssayResult for Inverse AgonistResult for Neutral AntagonistResult for Agonist
Radioligand Binding Displaces radioligand (nM-µM Kᵢ)Displaces radioligand (nM-µM Kᵢ)Displaces radioligand (nM-µM Kᵢ)
[³⁵S]GTPγS Binding Decreases basal binding (<100%)No effect on basal binding (100%)Increases basal binding (>100%)
cAMP Accumulation Increases cAMP levelsNo effect on cAMP levelsDecreases cAMP levels

A successful outcome for 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone as an inverse agonist would be a measurable Kᵢ in the binding assay, a concentration-dependent decrease in basal [³⁵S]GTPγS binding, and a concentration-dependent increase in cAMP accumulation. These results would provide a strong rationale for advancing the compound to more complex cellular and in vivo models to explore its therapeutic potential.[13][14]

References

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Milligan, G. (2003). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Springer Nature Experiments. Retrieved from [Link]

  • McLaughlin, P. J. (2010). Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. Pharmacology Biochemistry and Behavior, 95(4), 413-421. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Cota, D. (2008). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. International Journal of Obesity, 32(S4), S18-S25. Retrieved from [Link]

  • Storr, M. A., et al. (2014). Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice. Neurogastroenterology & Motility, 26(4), 509-520. Retrieved from [Link]

  • Carr, I. C., & Milligan, G. (2011). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology, 756, 143-154. Retrieved from [Link]

  • Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology, 593, 157-176. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Kafel, R., et al. (2021). Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. Journal of Medicinal Chemistry, 64(18), 13549-13566. Retrieved from [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress CNR1 (CB1) CHO-K1 GPCR Assay. Retrieved from [Link]

  • Walsh, K. B., & Wilkerson, J. L. (2018). A real time screening assay for cannabinoid CB1 receptor-mediated signaling. Vascular Pharmacology, 106, 1-8. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are CB1 inverse agonists and how do they work?. Retrieved from [Link]

  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. Retrieved from [Link]

  • Storr, M. A., et al. (2008). In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist AM841 on gastrointestinal motor function in the rat. British Journal of Pharmacology, 154(2), 433-442. Retrieved from [Link]

  • Bonhaus, D. W., et al. (1998). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Neurochemistry, 70(6), 2503-2511. Retrieved from [Link]

  • Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 41-55. Retrieved from [Link]

  • Gasperi, V., & Maccarrone, M. (2016). (PDF) Assay of CB1 Receptor Binding. ResearchGate. Retrieved from [Link]

  • Hillard, C. J., et al. (1999). Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1). Journal of Pharmacology and Experimental Therapeutics, 289(3), 1427-1433. Retrieved from [Link]

Sources

preparation of chalcone derivatives from 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Chalcone Derivatives from 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Strategic Significance & Chemical Context[1]

The 1,3-diaryl-2-propen-1-one scaffold, commonly known as a chalcone, represents a privileged structure in medicinal chemistry.[1][2] When incorporating a pyridine moiety and a halogenated aryl ring—specifically the 1-[6-(4-chlorophenyl)pyridin-3-yl]ethanone core—the resulting derivatives exhibit potent biological activities, including tubulin polymerization inhibition (anticancer), anti-inflammatory (COX-2 inhibition), and antimicrobial properties.

This guide details the Claisen-Schmidt condensation protocol for converting this specific acetylpyridine intermediate into a library of functionalized chalcones. Unlike standard acetophenone condensations, the pyridine ring introduces basicity and electron-deficiency, requiring specific adjustments to base concentration and workup procedures to prevent side reactions (e.g., Cannizzaro reaction of the aldehyde or polymerization).

Chemical Framework & Mechanism[4]

The synthesis relies on the base-catalyzed aldol condensation followed by dehydration. The acetyl group on the pyridine ring (position 3) acts as the nucleophile after enolization.

Reaction Scheme

The following diagram outlines the synthetic pathway, highlighting the critical transition from the methyl ketone starting material to the


-unsaturated ketone product.

ReactionScheme SM Starting Material 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone Intermediate β-Hydroxy Ketone (Aldol Adduct) SM->Intermediate NaOH (aq), EtOH Enolate Formation Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Intermediate Electrophilic Attack Product Target Chalcone (E)-Isomer Intermediate->Product -H₂O (Dehydration)

Figure 1: Synthetic pathway for the Claisen-Schmidt condensation of acetylpyridine derivatives.

Mechanistic Causality

Understanding the mechanism is vital for troubleshooting. The reaction is reversible; therefore, driving the equilibrium toward the dehydrated product is essential.

Mechanism Step1 Step 1: Deprotonation OH⁻ removes α-proton from acetyl group Forms Enolate Step2 Step 2: Nucleophilic Attack Enolate attacks Aldehyde Carbonyl Forms Alkoxide Step1->Step2 Step3 Step 3: Protonation Alkoxide grabs H⁺ from solvent Forms β-Hydroxy Ketone Step2->Step3 Step4 Step 4: Dehydration (E1cB) OH⁻ removes α-proton; OH⁻ leaves Forms Conjugated Alkene Step3->Step4

Figure 2: Base-catalyzed mechanism. The final dehydration step is irreversible under these conditions, driving the reaction to completion.

Experimental Protocol

Safety Note: The starting material and chalcone products may be skin irritants. Pyridine derivatives can be toxic if inhaled. Perform all operations in a fume hood.

Materials & Reagents[2][5][6]
  • Starting Material (SM): 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone (1.0 equiv).

  • Electrophile: Substituted Benzaldehyde (1.0 – 1.1 equiv).

  • Solvent: Ethanol (95% or absolute) or Methanol.

  • Base: Sodium Hydroxide (NaOH), 40% aqueous solution.

  • Quenching Acid: 10% HCl or 1M HCl.

Standard Operating Procedure (SOP)
  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone in 10 mL of Ethanol .

    • Note: If the SM does not dissolve completely at RT, warm slightly to 40°C, then cool back to room temperature.

  • Aldehyde Addition: Add 1.0 mmol of the substituted benzaldehyde to the solution. Stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Dropwise, add 1.0 mL of 40% aqueous NaOH while stirring vigorously.

    • Observation: The solution often changes color (yellow to orange/red) immediately due to the formation of the chalcone anion.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Duration: Typically 3–12 hours. Monitor via TLC (See Section 4.1).

    • Optimization: If the reaction is sluggish (electron-rich aldehydes), heat to 60°C.

  • Quenching & Precipitation:

    • Pour the reaction mixture into 50 mL of crushed ice/water .

    • Neutralize carefully with 10% HCl until pH reaches ~7.

    • Critical Step: Neutralization precipitates the product. Do not over-acidify, as the pyridine nitrogen may protonate, making the product water-soluble and difficult to isolate.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with cold water to remove salts and excess base.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

Optimization Parameters
ParameterStandard ConditionVariation for Difficult SubstratesRationale
Solvent EthanolMethanol or DMFDMF helps solubilize highly polar reactants; Methanol accelerates reaction rates for steric hindrance.
Base 40% NaOH (aq)KOH pellets or Ba(OH)₂Ba(OH)₂ is milder and prevents side reactions like Cannizzaro on sensitive aldehydes.
Temp 25°C60°C (Reflux)Required for electron-donating aldehydes (e.g., 4-OCH₃) which deactivate the electrophile.
Stoichiometry 1:11:1.2 (SM:Aldehyde)Excess aldehyde drives the reaction if the equilibrium favors the aldol adduct.

Process Control & Characterization

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

  • Visualization: UV light (254 nm). The chalcone product usually fluoresces or appears as a dark spot distinct from the SM.

  • Checkpoint: The SM (Methyl ketone) usually runs higher (less polar) than the chalcone if the chalcone has polar substituents, but this varies. Look for the disappearance of the SM spot.

Structural Validation (Self-Validating Metrics)

To ensure the protocol worked, verify the following spectral features:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • The "Signature" Signals: Look for two doublets in the aromatic region (7.4 – 8.2 ppm) with a coupling constant (J ) of 15–16 Hz .

    • Interpretation: This large J-value confirms the (E)-configuration (trans) of the alkene. A J-value of 8–12 Hz would indicate the undesired (Z)-isomer.

  • IR Spectroscopy:

    • C=O Stretch: Shifted to lower wavenumbers (~1650–1660 cm⁻¹) compared to the starting ketone (~1680 cm⁻¹) due to conjugation.

    • C=C Stretch: Distinct band at ~1600 cm⁻¹.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or impurities present.Cool the oil in an ice bath and scratch the glass with a rod to induce crystallization. Recrystallize from minimal hot ethanol.
No Precipitate Product is soluble in aqueous alcohol or pH is too low (pyridinium salt formed).Adjust pH to exactly 7-8. Evaporate some ethanol before pouring into ice.
Low Yield Incomplete dehydration (Aldol intermediate remains).Increase reaction time or heat to reflux. Add slightly more base.

References

  • General Claisen-Schmidt Protocol

    • Kohli, R. et al. "Rational design and synthesis of pyridine-chalcone hybrids as potential anticancer agents." European Journal of Medicinal Chemistry. (2023).

  • Biological Relevance of Pyridine Chalcones

    • Bandeira, P. N., et al. "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega. (2022).

  • Specific Scaffold Synthesis (Analogous)

    • Ramírez-Prada, J., et al. "New pyridine-based chalcones and pyrazolines with anticancer activities."[3] Archiv der Pharmazie. (2024).

  • Mechanistic Insight

    • Master Organic Chemistry. "The Claisen Condensation and Dieckmann Condensation." (2020).[4]

Sources

Solvent Selection for 6-Arylpyridine Synthesis: A Comparative Analysis of DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-arylpyridine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[2][3] The choice of solvent in these reactions is a critical parameter that can profoundly influence reaction rate, yield, selectivity, and overall efficiency.[4][5][6] Among the plethora of available solvents, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are two of the most commonly employed polar aprotic solvents for the synthesis of 6-arylpyridines. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of DMSO versus DMF for the synthesis of 6-arylpyridines, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Theoretical Background: DMSO and DMF in Palladium-Catalyzed Cross-Coupling

Both DMSO and DMF are polar aprotic solvents, meaning they possess a high dielectric constant and a large dipole moment but lack acidic protons.[7][8] These properties make them adept at dissolving a wide range of organic and inorganic reagents, including the polar and nonpolar compounds often encountered in cross-coupling reactions.[9][10]

Key Physicochemical Properties of DMSO and DMF:

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Formula (CH₃)₂SOHCON(CH₃)₂
Molar Mass 78.13 g/mol [11]73.09 g/mol [12]
Boiling Point 189 °C[9][11]153 °C[12][13]
Melting Point 18.5 °C[9]-61 °C[12]
Density ~1.10 g/cm³[9][11]~0.948 g/mL[12]
Dielectric Constant ~47[9]~37[7]
Dipole Moment 3.96 D[8]3.82 D[8]
Viscosity (20°C) ~2.0 cP[9]~0.802 mPa.s (at 25°C)[14]
Miscibility Miscible with water and many organic solvents[11]Miscible with water and most organic liquids[12]

The higher boiling point of DMSO can be advantageous for reactions requiring elevated temperatures, while its higher dielectric constant and dipole moment suggest a greater ability to stabilize charged intermediates and polar transition states.[7][9] This stabilization can be a double-edged sword, potentially influencing the reaction mechanism and selectivity. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, polar aprotic solvents like DMSO and DMF have been shown to favor coupling at the C-OTf bond, a phenomenon attributed to the stabilization of an anionic palladium complex as the active species.[4][15][16]

Mechanistic Implications of Solvent Choice

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition Transmetalation Transmetalation (R'-B(OR)2 + Base) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination Product R-R' R-Pd(II)-R'(L_n)->Product

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

In polar aprotic solvents like DMSO and DMF, the stabilization of charged intermediates can be particularly significant. The formation of an anionic palladium complex, for example, can alter the catalyst's reactivity and selectivity.[4][15] The choice between DMSO and DMF can therefore be critical in reactions where chemoselectivity is a concern.

Comparative Experimental Protocol: Synthesis of 6-Phenylpyridin-2-amine

This section provides a detailed, side-by-side protocol for the Suzuki-Miyaura coupling of 6-chloropyridin-2-amine with phenylboronic acid using both DMSO and DMF as solvents.

Materials:

  • 6-Chloropyridin-2-amine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Workflow for Solvent Selection and Reaction Setup:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Setup (Parallel Experiments) cluster_dmso DMSO Protocol cluster_dmf DMF Protocol cluster_workup Work-up and Analysis reagents Weigh Reagents: 6-chloropyridin-2-amine, phenylboronic acid, K2CO3, Pd(OAc)2, PPh3 dmso_setup Add reagents to flask Add anhydrous DMSO reagents->dmso_setup dmf_setup Add reagents to flask Add anhydrous DMF reagents->dmf_setup glassware Dry Glassware (Oven or Flame-dry) glassware->dmso_setup glassware->dmf_setup dmso_reaction Inert atmosphere (N2/Ar) Heat to 100°C Stir for 4-6 hours dmso_setup->dmso_reaction workup Cool to RT Quench with water Extract with Ethyl Acetate dmso_reaction->workup dmf_reaction Inert atmosphere (N2/Ar) Heat to 100°C Stir for 4-6 hours dmf_setup->dmf_reaction dmf_reaction->workup analysis Dry organic layer (Na2SO4) Concentrate in vacuo Purify (Column Chromatography) workup->analysis characterization Characterize Product (NMR, MS) and Determine Yield analysis->characterization

Caption: Experimental workflow for the comparative synthesis.

Step-by-Step Procedure:

Reaction Setup (Identical for both solvents, run in parallel):

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-2-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

Solvent Addition and Reaction:

  • For the DMSO reaction: Under the inert atmosphere, add 5 mL of anhydrous DMSO to the flask.

  • For the DMF reaction: Under the inert atmosphere, add 5 mL of anhydrous DMF to the corresponding flask.

  • Heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

Work-up and Purification (Identical for both reactions):

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-phenylpyridin-2-amine.

Comparative Data and Discussion

The choice between DMSO and DMF can lead to notable differences in reaction outcomes. The following table summarizes expected results based on typical laboratory observations and literature precedents.

ParameterDMSODMFDiscussion
Reaction Time Typically fasterMay be slightly slowerDMSO's higher polarity can sometimes accelerate the reaction by better stabilizing charged intermediates in the catalytic cycle.[7]
Yield Generally high (e.g., 85-95%)Generally high, but may be slightly lower (e.g., 80-90%)The superior solvating power of DMSO for a wide range of reagents can lead to more efficient reactions.[17]
Purity/Side Products Can promote certain side reactions at high temperaturesGenerally cleaner for reactions sensitive to oxidationDMSO can act as an oxidant at elevated temperatures, potentially leading to undesired byproducts.[8] DMF is generally more chemically inert under these conditions.
Work-up More challenging due to high boiling point and water miscibilityEasier to remove due to lower boiling pointThe high boiling point of DMSO makes its complete removal under vacuum more difficult. Both are water-miscible, which can complicate extractions if not performed carefully.[8]
Safety Lower toxicity profileKnown hepatotoxicity and potential reproductive effects[17]From a safety perspective, DMSO is generally considered a safer solvent than DMF.[17]

Expert Insights:

  • For substrates that are difficult to dissolve or for reactions that are sluggish, the superior solvating power and higher polarity of DMSO may provide a significant advantage.

  • When working with thermally sensitive substrates or when side reactions involving oxidation are a concern, DMF might be the more prudent choice.

  • In large-scale syntheses, the ease of solvent removal and the safety profile often favor the selection of a solvent other than DMSO or DMF if possible, but when a polar aprotic solvent is required, the lower toxicity of DMSO is a significant consideration.[17]

Conclusion

Both DMSO and DMF are effective solvents for the synthesis of 6-arylpyridines via the Suzuki-Miyaura cross-coupling reaction. The optimal choice depends on a careful consideration of the specific substrates, reaction conditions, and desired outcomes. DMSO often provides faster reaction rates and higher yields due to its high polarity and solvating power. However, its high boiling point can complicate work-up, and its potential to act as an oxidant at high temperatures must be considered. DMF, while having a more favorable boiling point for removal, presents greater toxicity concerns. Researchers should weigh these factors to select the most appropriate solvent for their specific application, always prioritizing safety and reaction efficiency.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Dimethylformamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. (2011). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO): Properties, Production, and Versatile Applications in Industry | Aure Chemical. (n.d.). Retrieved from [Link]

  • DIMETHYLFORMAMIDE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Retrieved from [Link]

  • DMSO Physical Properties - gChem. (n.d.). Retrieved from [Link]

  • Dimethylformamide - Technical Data Sheet - kian resin chemical company. (n.d.). Retrieved from [Link]

  • DIMETHYLFORMAMIDE. (n.d.). Retrieved from [Link]

  • Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C2H6OS that was discovered in 1866. - BYJU'S. (n.d.). Retrieved from [Link]

  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations - SciSpace. (2019). Retrieved from [Link]

  • Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (2023). Retrieved from [Link]

  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation - PubMed. (2015). Retrieved from [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. (2022). Retrieved from [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018). Retrieved from [Link]

  • What's the chemical difference between DMF and DMSO? | ResearchGate. (2017). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. (n.d.). Retrieved from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2014). Retrieved from [Link]

  • DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog. (2024). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Retrieved from [Link]

  • DMSO vs. DMF for biological testing : r/Chempros - Reddit. (2022). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC. (2021). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2012). Retrieved from [Link]

  • Arylpyridines: A Review from Selective Synthesis to Atropisomerism | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2021). Retrieved from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020). Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing homocoupling during synthesis of 6-arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Homocoupling Side Reactions

Introduction: The Challenge of Homocoupling in 6-Arylpyridine Synthesis

The synthesis of 6-arylpyridines is a critical step in the development of numerous pharmaceutical compounds and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for forging the crucial carbon-carbon bond between a pyridine ring and an aryl group. However, the efficiency of these reactions can be significantly compromised by the formation of homocoupled byproducts, where two molecules of the same coupling partner react with each other. This not only reduces the yield of the desired 6-arylpyridine but also complicates purification.

This guide will provide you with a fundamental understanding of the mechanisms behind homocoupling in each of these key reactions and, more importantly, offer practical, field-proven strategies to suppress these unwanted side reactions.

General Principles for Preventing Homocoupling

Before delving into the specifics of each reaction, it's important to understand the general principles that can help minimize homocoupling across the board.

Q1: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: The two most common culprits behind homocoupling are the presence of oxygen and Pd(II) species in the reaction mixture.[1][2]

  • Oxygen: Molecular oxygen can promote the oxidative homocoupling of organometallic reagents, particularly boronic acids in Suzuki couplings.[1][2]

  • Pd(II) Species: The use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an initial reduction to the active Pd(0) catalyst. This reduction can sometimes occur at the expense of the organometallic reagent, leading to its homocoupling.[1]

Q2: What are the universal precautions I can take to minimize homocoupling?

A2: A meticulous experimental setup is your first line of defense.

  • Rigorous Deoxygenation: Always thoroughly degas your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method for more sensitive reactions.[1] Maintaining a positive pressure of inert gas throughout the experiment is crucial.

  • Use of Pd(0) Precatalysts: Whenever possible, opt for a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction of a Pd(II) species, thereby reducing the likelihood of homocoupling of the organometallic reagent.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely favored for its use of relatively stable and non-toxic organoboron reagents. However, the homocoupling of the boronic acid is a frequent issue.

Q3: I'm observing a significant amount of biaryl byproduct from my arylboronic acid in my Suzuki reaction. What's the most likely cause?

A3: The most probable cause is the presence of oxygen in your reaction system, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2] Another major contributor is the use of a Pd(II) precatalyst, where the boronic acid is consumed during the reduction to the active Pd(0) catalyst.[1]

Q4: How can I specifically suppress boronic acid homocoupling?

A4: Beyond the general precautions, here are some targeted strategies for Suzuki couplings:

  • Ligand Selection: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction. For the synthesis of 6-arylpyridines from less reactive 6-chloropyridines, specialized ligands are often necessary to achieve high yields.[4]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. However, some bases can also promote homocoupling. Consider using potassium phosphate (K₃PO₄) as it is often less prone to promoting this side reaction compared to stronger bases.[5]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]

  • Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate (HCO₂K), can help to maintain the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling of the boronic acid.[6]

Experimental Protocol: Suzuki Coupling of 6-Chloropyridine with an Arylboronic Acid

This protocol provides a general guideline. Optimization of specific parameters may be required for your particular substrates.

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%) in a minimal amount of anhydrous, degassed solvent (e.g., dioxane or toluene). Stir for 15-30 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried Schlenk flask, add the 6-chloropyridine (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask containing the substrates and base.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Key Parameters for Suzuki Coupling
ParameterRecommendation to Minimize HomocouplingRationale
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Avoids the in-situ reduction of Pd(II) which can consume the boronic acid.[1]
Ligand Use electron-rich, bulky phosphine ligands.Promotes the desired cross-coupling pathway over homocoupling.[4]
Base Use a weaker base like K₃PO₄.Less prone to promoting boronic acid homocoupling.[5]
Degassing Rigorous deoxygenation of solvents and reaction mixture.Minimizes oxygen-mediated oxidative homocoupling.[1][2]
Additives Consider adding a mild reducing agent like potassium formate.Helps to maintain the catalyst in its active Pd(0) state.[6]
Suzuki Coupling Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) PdII Ar¹-Pd(II)-X (L₂) Pd0->PdII Oxidative Addition (Ar¹-X) OA->PdII Trans Transmetalation (Ar²-B(OR)₂) PdII_Ar Ar¹-Pd(II)-Ar² (L₂) PdII->PdII_Ar Transmetalation (Ar²-B(OR)₂) Trans->PdII_Ar PdII_Ar->Pd0 Reductive Elimination RE Reductive Elimination Product Ar¹-Ar² RE->Product Boronic 2 x Ar²-B(OR)₂ Homocoupling_Product Ar²-Ar² Boronic->Homocoupling_Product O₂, Pd(II) mediated PdII_cat Pd(II) caption Suzuki cycle vs. homocoupling. Stille_Homocoupling cluster_stille Desired Stille Cross-Coupling Cycle cluster_homocoupling_stille Undesired Homocoupling Pathways Pd0_stille Pd(0)L₂ OA_stille Oxidative Addition (Ar¹-X) PdII_stille Ar¹-Pd(II)-X (L₂) Pd0_stille->PdII_stille Oxidative Addition (Ar¹-X) OA_stille->PdII_stille Trans_stille Transmetalation (Ar²-SnR₃) PdII_Ar_stille Ar¹-Pd(II)-Ar² (L₂) PdII_stille->PdII_Ar_stille Transmetalation (Ar²-SnR₃) Trans_stille->PdII_Ar_stille PdII_Ar_stille->Pd0_stille Reductive Elimination RE_stille Reductive Elimination Product_stille Ar¹-Ar² RE_stille->Product_stille Stannane 2 x Ar²-SnR₃ Homocoupling_Product_stille Ar²-Ar² Stannane->Homocoupling_Product_stille Reaction with Pd(II) Stannane->Homocoupling_Product_stille Radical process with Pd(0) PdII_precatalyst Pd(II) precatalyst Pd0_radical Pd(0) catalyst caption_stille Stille cycle vs. homocoupling. Negishi_Homocoupling cluster_negishi Desired Negishi Cross-Coupling Cycle cluster_homocoupling_negishi Undesired Homocoupling Pathway Pd0_negishi Pd(0)L₂ OA_negishi Oxidative Addition (Ar¹-X) PdII_negishi Ar¹-Pd(II)-X (L₂) Pd0_negishi->PdII_negishi Oxidative Addition (Ar¹-X) OA_negishi->PdII_negishi Trans_negishi Transmetalation (Ar²-ZnX) PdII_Ar_negishi Ar¹-Pd(II)-Ar² (L₂) PdII_negishi->PdII_Ar_negishi Transmetalation (Ar²-ZnX) Trans_negishi->PdII_Ar_negishi PdII_Ar_negishi->Pd0_negishi Reductive Elimination RE_negishi Reductive Elimination Product_negishi Ar¹-Ar² RE_negishi->Product_negishi PdII_Ar_negishi_homo Ar¹-Pd(II)-Ar² (L₂) Second_Trans Second Transmetalation (Ar²-ZnX) PdII_diAr Ar²-Pd(II)-Ar² (L₂) Second_Trans->PdII_diAr PdII_diAr->Pd0_negishi Reductive Elimination RE_homo Reductive Elimination Homocoupling_Product_negishi Ar²-Ar² RE_homo->Homocoupling_Product_negishi caption_negishi Negishi cycle vs. homocoupling.

Sources

purification of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4291-PYR Subject: Purification of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone Assigned Specialist: Senior Application Scientist, Separation Sciences

User Inquiry

"I am synthesizing 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone via Suzuki coupling. I need a robust column chromatography method. My TLC shows streaking, and I suspect the pyridine nitrogen is interacting with the silica. What is the optimal solvent system and workup strategy?"

Executive Summary

The purification of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone presents a classic challenge in organic chemistry: separating a moderately polar, basic nitrogen-containing heterocycle from non-polar starting materials (aryl halides) and polar byproducts (boronic acids).

The "streaking" you observe is likely caused by the Lewis acid-base interaction between the basic pyridine nitrogen and the acidic silanol groups (


) on the silica gel surface. To resolve this, you must employ a mobile phase modifier  or a specific stationary phase pretreatment .
Part 1: Pre-Chromatography Diagnostics

Before packing the column, verify the physicochemical behavior of your crude mixture.

ParameterTechnical ExpectationAction Required
State Crystalline Solid (Yellow/Off-White)If oil/gum, residual solvent or high impurity load is present.
Solubility Good: DCM, EtOAc, CHCl3Poor: Hexanes, PentaneDo not wet-load with DCM; it will cause band broadening. Use Dry Loading (see Protocol A).
TLC Behavior

in 20-30% EtOAc/Hex
If streaking occurs, repeat TLC with 1% Triethylamine (TEA) in the eluent.
Impurities 4-Chlorophenylboronic acid (streaks); Pd catalyst (black/brown)Perform a basic wash (1M NaOH) during workup to remove excess boronic acid before the column.
Part 2: The Purification Protocol (SOP)
Method A: The "Buffered" Normal Phase (Recommended)

This method neutralizes silica acidity to prevent tailing.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Hex/EtOAc) + 1% Triethylamine (TEA) .

Step-by-Step Procedure:

  • Column Pre-treatment: Slurry pack the column using Hexanes containing 1% TEA . This "deactivates" the silica before the compound touches it.

  • Equilibration: Flush with 2 column volumes (CV) of the starting solvent (e.g., 95:5 Hex/EtOAc + 1% TEA).

  • Loading:

    • Dissolve crude material in minimal DCM.

    • Add silica gel (ratio 1:2 crude:silica by weight).

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder remains.

    • Load this powder carefully onto the top of the wet-packed column.

  • Elution Gradient:

    • 0–5 min: 5% EtOAc in Hexanes (removes non-polar impurities/halides).

    • 5–20 min: Gradient to 20% EtOAc.

    • 20–40 min: Hold at 20-30% EtOAc (Product Elution).

    • Note: Maintain 1% TEA concentration throughout the gradient.

Method B: The "DCM" Alternative (For Solubility Issues)

If the compound precipitates on the column using Method A.

Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH). Gradient: 100% DCM


 2% MeOH in DCM.
Warning: Pyridines move very fast in MeOH. Do not exceed 5% MeOH unless necessary.
Part 3: Visualization of Workflow

The following diagram illustrates the critical decision pathways for purifying 3-acetyl-6-arylpyridines, distinguishing between standard processing and "rescue" modes for tailing compounds.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Workup Workup: Partition EtOAc/Water Wash with 1M NaOH (Remove Boronic Acid) Start->Workup TLC_Check TLC Diagnostic (Hex/EtOAc 7:3) Workup->TLC_Check Streak Observation: Streaking / Tailing TLC_Check->Streak Tailing Clean Observation: Clean Spot (Rf ~0.3) TLC_Check->Clean No Tailing Decision_Mod Add 1% TEA to Eluent & Pre-treat Silica Streak->Decision_Mod Decision_Std Standard Flash Chromatography Clean->Decision_Std Load Dry Load on Silica (DCM -> Evap) Decision_Mod->Load Decision_Std->Load Column Run Column Gradient: 5% -> 30% EtOAc/Hex Load->Column QC QC: NMR & HPLC Check for Pd & Boron Column->QC

Caption: Workflow for purifying basic pyridine derivatives. Note the critical branch point at TLC diagnostics to determine if amine modifiers (TEA) are required.

Part 4: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot that streaks heavily. What is it? A: This is likely 4-chlorophenylboronic acid (unreacted starting material). Boronic acids interact strongly with silica.

  • Fix: Boronic acids are soluble in basic water. Dissolve your crude mixture in EtOAc and wash 3x with 1M NaOH or 5% Na2CO3 . The boronic acid will convert to the boronate salt and move into the aqueous layer. Your pyridine product will remain in the organic layer.

Q2: I used TEA, but now my NMR shows triethylamine peaks. A: TEA has a high boiling point (


C) and can persist.
  • Fix: After pooling fractions, wash the combined organic solution with saturated NaHCO3 or water. Alternatively, dry the product under high vacuum with mild heating (

    
    C) for 4+ hours.
    

Q3: The product crystallized inside the column. A: This happens if the solubility in Hexanes is too low and the concentration at the band front is too high.

  • Fix: Switch to DCM/MeOH (Method B) or reduce the loading capacity (use more silica, e.g., 1:50 ratio).

Q4: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is excellent for pyridines as it lacks the acidic protons that cause tailing. However, alumina has lower resolution (theoretical plates) than silica. Use it only if the TEA-modified silica method fails.

Part 5: References & Grounding
  • BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives: Tailing Issues and Solutions. (Discusses the interaction of basic nitrogens with silanols and the use of TEA).

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.[1][2][3] (Standard workup procedures for removing boronic acids and catalysts).

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (Specific examples of solvent systems for chloropyridine derivatives, citing Petroleum Ether/EtOAc mixtures).

Sources

Validation & Comparative

LC-MS fragmentation pattern of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

[1]

Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Scientists, and Process Chemists Status: High-Confidence Predictive Model & Protocol Standardization[1]

Executive Summary

This guide provides a comprehensive technical analysis of the LC-MS fragmentation patterns of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone (CAS: 1216474-77-9).[1] As a critical structural motif in biaryl-pyridine drug candidates (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors), precise characterization of this compound is essential for impurity profiling and metabolite identification.[1]

This document objectively compares the mass spectrometric behavior of this chlorinated biaryl ketone against its non-chlorinated analogs and isomeric forms, establishing a robust protocol for its specific detection in complex biological or synthetic matrices.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before establishing MS parameters, the physicochemical properties dictating ionization efficiency must be understood.

PropertySpecificationMS Implication
Formula C₁₃H₁₀ClNOCarbon-rich, high ionization potential.[1]
Molecular Weight 231.68 g/mol Small molecule range.
Monoisotopic Mass 231.0451 DaBase peak target for HRMS.
Isotopic Pattern M (100%) : M+2 (32%)Distinct Chlorine Signature. Essential for filtering false positives.
Basic Centers Pyridine Nitrogen (pKa ~5.2)Excellent candidate for ESI(+) mode.
LogP ~2.95Retains well on C18; requires high % organic for elution.

LC-MS/MS Fragmentation Analysis

Ionization & Precursor Selection

In Electrospray Ionization (ESI) positive mode, the molecule forms a stable protonated pseudomolecular ion

  • Observed Precursor: m/z 232.05 (³⁵Cl) and 234.05 (³⁷Cl).

  • Adducts: Sodium adducts

    
     (m/z 254.0) may form if mobile phase buffers are insufficient, but the protonated species is preferred for fragmentation.
    
Fragmentation Pathway (MS2)

The fragmentation of acetyl-functionalized biaryl pyridines follows a deterministic pathway governed by charge localization on the pyridine nitrogen and the stability of the biaryl bond.

Primary Transition: Loss of Ketene (42 Da)

Unlike aliphatic ketones, aromatic acetyl groups in ESI(+) commonly undergo a neutral loss of ketene (

  • Mechanism: Protonation of the carbonyl oxygen or pyridine nitrogen facilitates a 4-membered transition state or direct elimination.[1]

  • Transition: m/z 232.05

    
    m/z 190.04
    
  • Product Ion: Protonated 2-(4-chlorophenyl)pyridine.[1]

Secondary Transition: Pyridine Ring Cleavage (27 Da)

High collision energies (CE > 35 eV) are required to break the stable biaryl bond. Instead, the pyridine ring typically undergoes fragmentation first, losing Hydrogen Cyanide (HCN).

  • Transition: m/z 190.04

    
    m/z 163.03
    
  • Product Ion: Chlorophenyl-cyclopentadiene cation derivative.[1]

Diagnostic Chlorine Retention

Crucially, the chlorine atom remains attached during the primary fragmentation. Both m/z 190 and m/z 163 will exhibit the characteristic 3:1 isotope ratio, validating that the core structure remains intact.

Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation logic used for MRM (Multiple Reaction Monitoring) development.

FragmentationPathwayParentPrecursor Ion [M+H]+m/z 232.05 (100%)m/z 234.05 (32%)IntermedFragment 1: Biaryl Core[M+H - Ketene]+m/z 190.04Parent->Intermed Low CE (15-20 eV)Neutral1Loss of Ketene(C2H2O, -42 Da)Parent->Neutral1FinalFragment 2: Ring Contraction[m/z 190 - HCN]+m/z 163.03Intermed->Final High CE (35-50 eV)Neutral2Loss of HCN(-27 Da)Intermed->Neutral2

Caption: Stepwise ESI(+) fragmentation pathway of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone showing the characteristic neutral loss of ketene followed by pyridine ring degradation.

Comparative Analysis: Specificity & Interferences[1][6]

To validate the method, we compare the target analyte against its most likely structural analog (the non-chlorinated variant) and a potential isomeric interference.

Table 1: Comparative MS/MS Profiling[1]
FeatureTarget Analyte (Chlorinated)Analog A (Des-chloro)Differentiation Strategy
Structure 4-Cl-Phenyl substitutedPhenyl substitutedMass Shift (-34 Da)
Precursor (m/z) 232.05 198.09Mass Filter: The 34 Da mass difference allows complete separation in Q1.[1]
Primary Fragment 190.04 (-42 Da)156.08 (-42 Da)Transition: Monitor 232

190 vs 198

156.[1]
Isotope Ratio Yes (3:1) No (Natural C13 only)Confirmation: Use the 234

192 transition as a qualifier for the target.
Retention Time High (LogP ~2.95)Medium (LogP ~2.[2]2)Target elutes later on C18 columns due to Cl-lipophilicity.
Comparison Guide: Method Selectivity
  • Vs. Isomers: If the acetyl group is at position 2 or 4 of the pyridine (isomers), the fragmentation masses will be identical (232

    
     190). However, the intensity of the ketene loss varies. 3-acetyl pyridines typically show stronger ketene loss than 2-acetyl isomers due to electronic resonance stability.[1] Chromatographic separation is mandatory  for isomers.
    
  • Vs. Matrix: The unique "Mass Defect" of chlorine (Cl = 34.968) pulls the exact mass slightly lower than purely CHNO compounds, aiding High-Resolution MS (HRMS) discrimination.

Standardized Experimental Protocol

This protocol is designed to be self-validating. If the Isotope Ratio Check fails, the identification is invalid.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) or equivalent.[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (QQQ/Q-TOF)
  • Source: ESI Positive.[5]

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions (Quantification & Qualification):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 232.05190.0518Sensitivity
Qualifier 1 232.05163.0540Specificity (Structure)
Qualifier 2 234.05192.0518Isotope Confirmation
Workflow Diagram

WorkflowSampleSample Prep(Acetonitrile Extraction)LCLC Separation(C18, Gradient)Sample->LCMS1Q1 FilterSelect m/z 232.0 & 234.0LC->MS1CIDCollision Cell(N2 Gas, 18-40 eV)MS1->CIDMS2Q3 DetectionMonitor 190.0 & 163.0CID->MS2DataData ValidationCheck 232/234 RatioMS2->Data

Caption: Validated LC-MS/MS workflow for the specific detection of chlorophenyl-acetyl-pyridine derivatives.

References

  • Sigma-Aldrich. 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone Product Specification & Safety Data. Retrieved from .

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Fragmentation patterns of Acetyl-Pyridines. National Institute of Standards and Technology.[6]

  • Agilent Technologies. (2014). Impurity Profiling in Pharmaceutical Analysis using Q-TOF LC/MS. Retrieved from .

  • Acta Crystallographica. (2007). Crystal structure of 1-{6-(4-Chlorophenyl)...} derivatives. Section E, Structure Reports.

Technical Guide: IR Spectrum Analysis of 3-Acetyl-6-Arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-acetyl-6-arylpyridines represent a specialized class of heterocyclic chalcone analogues where the carbonyl stretching frequency (


) serves as a critical diagnostic for electronic conjugation and substituent effects. Unlike simple acetophenones, the pyridine nitrogen at position 1 and the aryl substituent at position 6 create a "push-pull" electronic system that fine-tunes the carbonyl bond order.

Key Finding: The carbonyl stretch for this scaffold typically appears in the 1675–1695 cm⁻¹ range. This is distinct from non-conjugated ketones (1715 cm⁻¹) and shifts predictably based on the Hammett substituent constants (


) of the aryl group at position 6.

Mechanistic Foundation: Why the Shift Occurs

To interpret the IR spectrum correctly, one must understand the competition between induction and resonance within the pyridine core.

The Electronic Tug-of-War
  • Inductive Withdrawal (-I Effect): The pyridine nitrogen (position 1) is electronegative, pulling electron density away from the ring. This normally would shorten the C=O bond at position 3, raising the frequency (stiffening the spring).

  • Resonance Donation (+R Effect): The aryl group at position 6 is conjugated to the carbonyl at position 3 through the diene system of the pyridine ring (

    
    ).
    
    • Extended Conjugation: This delocalization reduces the double-bond character of the carbonyl, lowering its force constant and frequency.[1]

Diagram 1: Electronic Communication Pathway

The following diagram illustrates how electron density flows from the aryl ring to the carbonyl oxygen, lowering the wavenumber.

G cluster_0 Substituent Effect Aryl 6-Aryl Substituent (Source of e-) Pyridine Pyridine Ring System (Conduit: C6=C5-C4=C3) Aryl->Pyridine Resonance (+R) Carbonyl 3-Acetyl Carbonyl (Sink: C=O) Pyridine->Carbonyl Delocalization IR_Shift IR Frequency Shift (Lower Wavenumber) Carbonyl->IR_Shift Reduced Bond Order

Caption: Electronic conjugation pathway in 3-acetyl-6-arylpyridines showing resonance transmission.

Comparative Analysis: Benchmarking the Spectrum

The following table compares 3-acetyl-6-arylpyridine against standard benchmarks to isolate the structural contributions to the IR shift.

Table 1: Comparative Carbonyl Frequencies (Solid State/KBr)
Compound ClassStructureTypical

(cm⁻¹)
Mechanistic Rationale
Aliphatic Ketone Acetone1715No conjugation; pure

C=O character.
Aromatic Ketone Acetophenone1685Phenyl ring conjugation lowers bond order.
Heterocyclic Ketone 3-Acetylpyridine1690–1695Pyridine N (meta-like) is EWG, slightly raising

vs acetophenone.
Target Scaffold 3-Acetyl-6-phenylpyridine 1680–1685 Extended conjugation from 6-phenyl group compensates for N-withdrawal.
Substituted Target 3-Acetyl-6-(4-OMe-phenyl)1670–1675 Strong EDG (-OMe) pumps e- density, significantly lowering

.
Substituent Effects (Hammett Correlation)

The substituent on the 6-aryl ring dictates the fine structure of the peak.

  • Electron Donating Groups (EDG): (e.g., -OCH₃, -OH, -NH₂) increase single-bond character.

    • Result: Shift to lower wavenumbers (Red Shift).

  • Electron Withdrawing Groups (EWG): (e.g., -NO₂, -Cl) reduce conjugation efficiency or withdraw density.

    • Result: Shift to higher wavenumbers (Blue Shift) relative to the unsubstituted aryl.

Experimental Protocol: Synthesis & Characterization

To ensure reproducible spectral data, the synthesis and purification must yield a highly crystalline product, as amorphous regions can broaden IR bands.

Method: Modified Claisen-Schmidt Condensation

This protocol generates the chalcone intermediate, followed by cyclization to the pyridine.

Step-by-Step Workflow
  • Reagents: 3-Acetylpyridine (1.0 eq), Substituted Benzaldehyde (1.0 eq), NaOH (10%), Ethanol.

  • Condensation: Stir reactants at 0-5°C to form the chalcone intermediate.

  • Cyclization: React chalcone with ammonium acetate (source of N) in glacial acetic acid under reflux.

  • Purification (Critical): Recrystallize from Ethanol/Water.

    • Note: Impurities (unreacted aldehyde) appear at 1700 cm⁻¹, contaminating the target peak.

  • IR Sampling: Prepare a KBr pellet (1 mg sample : 100 mg KBr) to avoid solvent-solute interactions common in liquid cells.

Diagram 2: Experimental & Analytical Workflow

Workflow Start Start: Raw Materials (3-Acetylpyridine + Ar-CHO) Synth Synthesis (Claisen-Schmidt + Cyclization) Start->Synth Purify Purification (Recrystallization EtOH) Synth->Purify QC Purity Check (TLC/Melting Point) Purify->QC QC->Purify Fail Measure IR Measurement (KBr Pellet / ATR) QC->Measure Pass Analyze Data Analysis (Identify 1675-1695 cm⁻¹ Band) Measure->Analyze

Caption: Workflow for synthesis, purification, and spectral validation of 3-acetyl-6-arylpyridines.

Data Interpretation Guide

When analyzing your spectrum, use this checklist to validate your compound:

Table 2: Diagnostic IR Bands for Confirmation
Vibration ModeFrequency Range (cm⁻¹)AppearanceNotes
C=O[2][3][4][5][6] Stretch 1675 – 1695 Strong, Sharp The primary diagnostic peak.
C=C / C=N (Ring) 1580 – 1600MediumSkeletal vibrations of the pyridine/aryl rings.
C-H (Aromatic) 3000 – 3100WeakJust above 3000 cm⁻¹; confirms aromaticity.
Substituent Specific VariesVaries-NO₂ (1350/1530); -OMe (2835/1250).
Troubleshooting "Ghost" Peaks
  • Peak at 1720+ cm⁻¹: Indicates residual solvent (acetone/ethyl acetate) or oxidation of the aldehyde starting material.

  • Broadening at 1680 cm⁻¹: Indicates wet KBr (hygroscopic water) or hydrogen bonding if an -OH group is present on the aryl ring.

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives. (Used for comparative heterocyclic ketone data). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.